

The Antineoplastic Potential of PU141: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU141

Cat. No.: B610336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

PU141 is a pyridoisothiazolone derivative that has emerged as a promising antineoplastic agent.^{[1][2][3]} This technical guide provides an in-depth analysis of its core antineoplastic properties, focusing on its mechanism of action as a selective inhibitor of the KAT3 family of histone acetyltransferases (HATs), specifically CREB-binding protein (CBP) and p300.^{[1][3][4][5]} We will detail its efficacy across a range of cancer cell lines, present available quantitative data from preclinical studies, and outline the experimental protocols used to ascertain its anticancer activity. Furthermore, this document will feature visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to PU141 and its Target

PU141 is a novel small molecule inhibitor belonging to the pyridoisothiazolone class of compounds.^{[4][5]} Its primary mechanism of antineoplastic activity lies in its selective inhibition of the histone acetyltransferases CBP and p300.^{[1][3][5][6][7]} These enzymes, also known as KAT3A and KAT3B respectively, are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.^[4] Dysregulation of CBP and p300 activity is frequently observed in various cancers, making them

attractive therapeutic targets. By selectively inhibiting these enzymes, **PU141** induces histone hypoacetylation, leading to the suppression of cancer cell growth.[1][3]

In Vitro Antineoplastic Activity

PU141 has demonstrated significant growth inhibitory effects across a diverse panel of human cancer cell lines. The antiproliferative activity is observed at micromolar concentrations.[1]

Quantitative Data: GI50 Values

The following table summarizes the 50% growth inhibition (GI50) values for **PU141** in various cancer cell lines, as determined by a sulforhodamine B (SRB) assay.

Cell Line	Cancer Type	GI50 (µM)
A431	Epidermoid Carcinoma	Data not available
A549	Alveolar Basal Epithelial Adenocarcinoma	Data not available
A2780	Ovarian Carcinoma	Data not available
HCT116	Epithelial Colon Carcinoma	Data not available
HepG2	Hepatocellular Carcinoma	Data not available
MCF7	Breast Carcinoma	Data not available
SK-N-SH	Neuroblastoma	Noted as having the highest antiproliferative activity[1]
SW480	Colon Adenocarcinoma	Data not available
U-87MG	Epithelial-like Glioblastoma-Astrocytoma	Data not available

Note: Specific GI50 values were not available in the provided search results, but the cell lines sensitive to **PU141** have been listed.

In Vivo Antitumor Efficacy

Preclinical studies using animal models have confirmed the antitumor potential of **PU141**.

Neuroblastoma Xenograft Model

In a murine model of neuroblastoma using SK-N-SH cells, intraperitoneal administration of **PU141** resulted in a significant reduction in tumor volume.[1][8]

Table 2: In Vivo Efficacy of **PU141** in a Neuroblastoma Xenograft Model

Treatment Group	Dosage	Administration Route	Tumor Volume Reduction
PU141	25 mg/kg	Intraperitoneal (once daily for 24 days)	19%[1]

Mechanism of Action: Histone Hypoacetylation

PU141 exerts its anticancer effects by inhibiting the catalytic activity of CBP and p300, leading to a decrease in the acetylation of histones.[1][3] This epigenetic modification plays a crucial role in chromatin structure and gene regulation.

Impact on Histone Acetylation

Studies have shown that treatment with **PU141** leads to a reduction in the acetylation of specific lysine residues on histone H3 and H4. For instance, in SK-N-SH and HCT116 cells, **PU141** (at 25 μ M) was shown to decrease SAHA-induced hyperacetylation of H3K14 and H4K8, while the acetylation levels of H3K9 and H4K16 remained stable.[1] This selectivity is consistent with the known substrate preferences of CBP/p300.

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

- Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of **PU141** for a specified period (e.g., 48-72 hours).

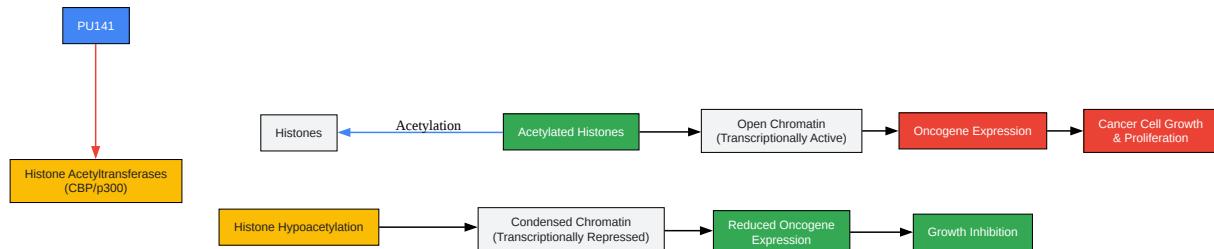
- Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
- Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis: The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Neuroblastoma Xenograft Study

- Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of SK-N-SH neuroblastoma cells.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of **PU141** (e.g., 25 mg/kg) on a specified schedule (e.g., once daily). The control group receives a vehicle control.
- Tumor Measurement: Tumor volume is measured periodically using calipers.
- Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated group to the control group.

Visualizations

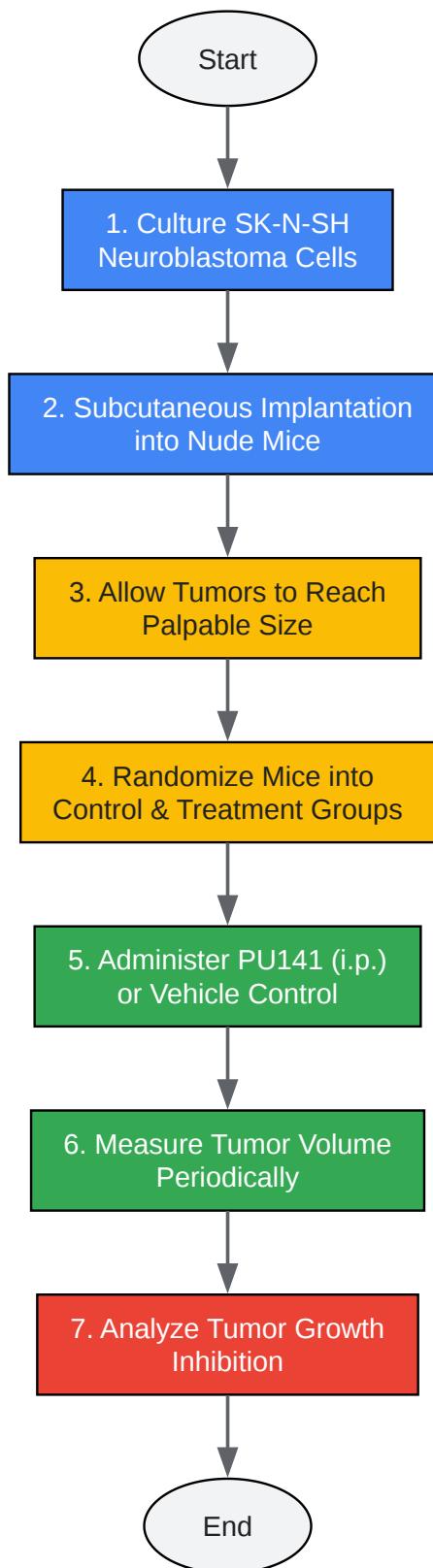
Signaling Pathway of PU141



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PU141**.

Experimental Workflow for In Vivo Xenograft Study



[Click to download full resolution via product page](#)

Caption: Workflow for the *in vivo* xenograft study of **PU141**.

Conclusion

PU141 is a selective inhibitor of the histone acetyltransferases CBP and p300 with demonstrated antineoplastic properties in both in vitro and in vivo models. Its ability to induce histone hypoacetylation and inhibit the growth of various cancer cell lines, particularly neuroblastoma, highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in a broader range of cancer types, potentially in combination with other chemotherapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this promising anticancer compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Roles of posttranslational modifications in lipid metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antineoplastic Potential of PU141: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610336#investigating-the-antineoplastic-properties-of-pu141>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com